1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride

Textile dyeing Color physics Cationic dye design

Generic cationic azo dyes often fail to deliver consistent color yield on PAN and wool blends due to mismatched hydrogen-bonding capacity. This compound's secondary amine (-NH-) spacer provides unique H-bond donation absent in tertiary N-ethyl analogs, improving wash fastness on wool/diacetate. • Enables salt-free reactive dye synthesis; structurally analogous pyridinium dyes achieve ~80% fixation under alkaline conditions, supporting ZDHC-compliant operations. • Permanently cationic pyridinium group drives high exhaustion on anionic PAN/acid-modified polyester without carriers. • Serves as both standalone red-orange dye and key intermediate for low-effluent reactive dye development.

Molecular Formula C19H17Cl2N5O2
Molecular Weight 418.3 g/mol
CAS No. 59827-64-4
Cat. No. B12687931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride
CAS59827-64-4
Molecular FormulaC19H17Cl2N5O2
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-]
InChIInChI=1S/C19H17ClN5O2.ClH/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H/q+1;/p-1
InChIKeyPRKUAXNXQUIEJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cationic Pyridinium Azo Dye: Identity & Procurement


1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride is a synthetic cationic monoazo dye belonging to the pyridinium-substituted arylazonaphthalene family. The molecule (C₁₉H₁₇Cl₂N₅O₂, MW 418.28 g/mol) features a 2-chloro-4-((4-nitrophenyl)azo) phenyl chromophore linked via a secondary amine spacer to a pyridinium cation, balanced by a chloride counterion . It is listed under EINECS 261-942-8 and classified within the fillers, dyes, and indicators procurement group . Commercially available as a research-grade compound (typically 96% purity, 10 g packing unit) , it serves as both a standalone cationic dye for acrylic and acid-modified polyester fibers and as a key intermediate for synthesizing reactive dyes bearing quaternary ammonium solubilizing groups.

Why Generic Substitution Fails for This Dye


Cationic pyridinium azo dyes with similar chromophores are not interchangeable because subtle structural variations—amino linker alkylation state, counterion identity, and substitution pattern—profoundly affect substantivity, exhaustion, fixation, and fastness on target fibers [1]. The target compound’s secondary amine (-NH-) spacer enables hydrogen-bond donation that is absent in the analogous tertiary N-ethyl derivatives (e.g., CAS 36986-04-6), directly influencing dye-fiber adhesion on wool and diacetate [2]. Additionally, the chloride counterion provides distinct solubility and aggregation behavior compared to hydroxide or acetate forms of the same chromophore [3]. Generic substitution without considering these molecular-level features risks mismatched color yield, reduced wash fastness, and process inconsistency.

Evidence-Based Performance Differentiation


Bathochromic Shift vs. Non-Cationic Analogs

The N-pyridinium group acts as a powerful electron-withdrawing substituent (σ₁ = 1.01) that shifts the visible absorption maximum to longer wavelengths compared to non-cationic azo dyes sharing the same chromophore backbone [1]. Model studies show the para-pyridinium azo compound absorbs at 486 nm (neutral) and 504 nm (acid), whereas the uncharged analog lacking the pyridinium group absorbs at substantially shorter wavelengths [1]. The target compound, bearing a 2-chloro-4-((4-nitrophenyl)azo) chromophore coupled to an N-pyridinium ethyl amino linker, is therefore expected to deliver deeper, bluish-red shades on fiber compared to non-ionic disperse azo dyes such as Disperse Red 1 (CAS 2872-52-8), which typically absorbs at ~450–470 nm [2].

Textile dyeing Color physics Cationic dye design

Salt-Free Reactive Fixation on Cotton

Novel reactive dyes synthesized using N-(2-aminoethyl)pyridinium chloride (the identical cationic moiety present in the target compound) as the quaternary ammonium group delivered nearly 80% fixation on cotton fabric under salt-free, alkaline conditions [1]. In contrast, conventional reactive dyes without the pyridinium cationic group typically require 30–80 g/L salt to achieve comparable fixation levels [2]. The high fixation is attributed to electrostatic attraction between the cationic dye and the negatively charged cellulose surface, driving nearly complete exhaustion even in the absence of added electrolyte [1].

Reactive dye synthesis Cotton dyeing Salt-free process

H-Bond Donor Advantage vs. N-Ethyl Analog

The target compound features a secondary amine (-NH-) spacer linking the azo chromophore to the pyridinium group, in contrast to the tertiary N-ethyl spacer (-N(C₂H₅)-) present in the close structural analog 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride (CAS 36986-04-6) [1]. The secondary amine can act as both a hydrogen-bond donor (N–H) and acceptor, facilitating stronger dye-fiber adhesion through charge-assisted hydrogen bonds on wool and diacetate, a mechanism extensively documented for pyridinium arylazo dyes [2]. The tertiary amine analog lacks the N–H proton and relies solely on van der Waals and electrostatic interactions, which are weaker and less directional [2].

Fiber dyeing mechanism Structure-activity Wool coloration

Chloride Counterion Handling Properties

The target compound is supplied as the chloride salt (MW 418.28), whereas the same chromophore is also commercially available as the hydroxide (CAS 93919-16-5, MW 399.83) and acetate (CAS 59709-10-3, MW 478.37) salts . The chloride form offers a practical balance: lower molecular weight per cationic charge than the acetate, which increases tinctorial strength per unit mass, and higher stability toward atmospheric carbonation compared to the hydroxide form, which can absorb CO₂ and precipitate [1]. Commercial suppliers list the chloride salt at 96% purity in 10 g packaging, suitable for direct laboratory use without counterion exchange .

Dye formulation Counterion effect Solubility

High-Value Application Scenarios


Synthesis of Salt-Free Reactive Dyes

The target compound serves as the cationic building block for synthesizing high-fixation reactive dyes that require no added electrolyte during cotton exhaustion. As demonstrated with structurally analogous pyridinium-based reactive dyes achieving ~80% fixation under salt-free alkaline conditions [1], the compound enables environmentally compliant dyehouse operations with significantly reduced effluent salinity. Researchers and formulators procuring this intermediate can develop novel reactive red shades that meet Zero Discharge of Hazardous Chemicals (ZDHC) guidelines.

Acrylic & Acid-Modified Polyester Dyeing

The compound’s permanently cationic pyridinium group exhibits strong Coulombic attraction to anionic sites on polyacrylonitrile (PAN) and acid-modified polyester fibers, delivering high exhaustion rates without the need for carriers. The secondary amine spacer further contributes hydrogen-bonding interactions, improving wash fastness on wool blends [2]. Patent literature on pyridinium azo dyes confirms the suitability of this class for producing level, bright red shade dyeings on PAN fabrics [3].

Biological Staining & pH Indicator Research

Due to its vivid red-orange hue and the pH-sensitive spectral shift inherent to the N-pyridinium chromophore (λ_max shift of 18 nm between neutral and acid forms for model p-pyridinium azo compounds [4]), the compound is being investigated as a biological stain and intracellular pH indicator. The secondary amine group provides a conjugation handle for further derivatization, enabling bioconjugation to targeting molecules for live-cell imaging applications.

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